Vadilex Vadilex
Brand Name: Vulcanchem
CAS No.: 66157-43-5
VCID: VC1701026
InChI: InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t;;1-,2-/m..1/s1
SMILES: CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O
Molecular Formula: C46H58N2O10-2
Molecular Weight: 799.0 g/mol

Vadilex

CAS No.: 66157-43-5

Cat. No.: VC1701026

Molecular Formula: C46H58N2O10-2

Molecular Weight: 799.0 g/mol

* For research use only. Not for human or veterinary use.

Vadilex - 66157-43-5

Specification

CAS No. 66157-43-5
Molecular Formula C46H58N2O10-2
Molecular Weight 799.0 g/mol
IUPAC Name 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioate
Standard InChI InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t;;1-,2-/m..1/s1
Standard InChI Key DMPRDSPPYMZQBT-CEAXSRTFSA-L
Isomeric SMILES CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O
SMILES CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O
Canonical SMILES CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O

Introduction

Chemical Properties of Ifenprodil (Vadilex)

Ifenprodil is chemically a substituted phenethylamine and β-hydroxyamphetamine derivative. It is used in its tartrate salt form, which is a crystalline solid . The molecular formula for ifenprodil itself is C21H27NO2, with a molar mass of 325.452 g/mol . The tartrate salt of ifenprodil, used in pharmaceutical applications, has a different molecular formula and mass due to the addition of tartaric acid.

Pharmacological Actions

Ifenprodil exhibits several pharmacological actions:

  • NMDA Receptor Antagonist: It specifically inhibits NMDA receptors containing GluN1 and GluN2B subunits, known as the "ifenprodil binding site" .

  • GIRK Channel Inhibition: It also inhibits G protein-coupled inwardly-rectifying potassium (GIRK) channels.

  • Adrenergic and Serotonin Receptor Interaction: Ifenprodil interacts with α1-adrenergic, serotonin, and sigma receptors .

Therapeutic Uses and Research

Current Uses

Vadilex (ifenprodil) is primarily used as a cerebral vasodilator. It has been studied for its potential in treating various conditions beyond its current indications.

Research Findings

Recent research has focused on optimizing ifenprodil's selectivity for GluN2B receptors while minimizing off-target effects. This could enhance its therapeutic profile for conditions such as stroke, where it has shown potential in reducing neuronal damage and improving outcomes in animal models.

Combination Therapy

Data Tables

Chemical Properties of Ifenprodil and Its Tartrate Salt

PropertyIfenprodilIfenprodil Tartrate Salt
Molecular FormulaC21H27NO2C25H33NO8 (for tartrate salt)
Molar Mass325.452 g/molApproximately 499 g/mol (calculated for tartrate salt)
FormCrystalline solid (tartrate salt)Crystalline solid
CAS Number23210-56-223210-58-4 (for hemitartrate)

Pharmacological Actions

Receptor/ChannelAction
NMDA Receptors (GluN1/GluN2B)Inhibition
GIRK ChannelsInhibition
α1-Adrenergic ReceptorsInteraction
Serotonin ReceptorsInteraction
Sigma ReceptorsInteraction

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